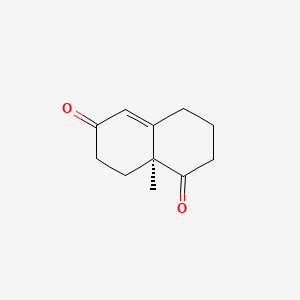

(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione

Description

(S)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, commonly known as the Wieland-Miescher ketone (WMK), is a bicyclic enedione that serves as a pivotal chiral building block in organic synthesis. Its structural framework features a fused bicyclo[4.4.0]decane system with ketone groups at positions 1 and 6, and a methyl substituent at the 8a position . The (S)-enantiomer is particularly valued for its role in synthesizing steroids, terpenoids, and other natural products due to its rigid bicyclic architecture and stereochemical control .

Properties

IUPAC Name |

(8aS)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310367 | |

| Record name | (+)-Wieland-Miescher ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33878-99-8 | |

| Record name | (+)-Wieland-Miescher ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33878-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Wieland-Miescher ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Organocatalytic Aldol Cyclization

Reaction Mechanism and Substrate Preparation

The asymmetric aldol cyclization of a triketone intermediate is the most widely reported method for synthesizing this compound. The process begins with the Michael addition of methyl vinyl ketone (2 ) to 2-methyl-1,3-cyclohexanedione (1 ) in methanol, catalyzed by the bifunctional organocatalyst (S)-(−)-proline (6 , 147-85-3). The triketone intermediate (13 ) undergoes intramolecular aldol condensation, facilitated by the proline catalyst, to form the bicyclic enedione with high enantioselectivity (Figure 1).

Key Reaction Conditions:

Stereochemical Control

The proline catalyst induces asymmetry via enamine formation with the triketone, steering the cyclization toward the (S)-configured product. Density functional theory (DFT) studies suggest that hydrogen bonding between the proline carboxyl group and the carbonyl oxygen of the substrate stabilizes the transition state, favoring the desired enantiomer.

Chiral Amine-Mediated Enantiodivergent Synthesis

Pyridinylmethylamine Catalysis

A chiral pyridinylmethylamine derivative (13e ) has been employed to achieve enantiodivergent synthesis. The method involves the aldol cyclization of trione (5 ) in the presence of trifluoroacetic acid (TFA). Remarkably, adjusting the TFA concentration inverts enantioselectivity:

- Low TFA (0.1 equiv): Favors (R)-enantiomer (40% ee)

- High TFA (1.0 equiv): Favors (S)-enantiomer (35% ee)

Optimization Insights:

Role of Brønsted Acidity

The basicity of the pyridine nitrogen in 13e modulates the protonation state of the intermediate, altering the stereochemical outcome. This method highlights the tunability of enantioselectivity through acid additives but requires further optimization for industrial scalability.

Biocatalytic Approaches Using Lipases

Lipase-Mediated Condensation

Lipase L1 (from Thermomyces lanuginosus) has been screened for the one-pot synthesis of the target compound. The enzyme facilitates the Michael addition and subsequent cyclization in aqueous methanol:

Chiral Resolution of Racemic Mixtures

HPLC Enantioseparation

Racemic 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione can be resolved using chiral stationary phases. The MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) method achieves baseline separation:

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Organocatalytic Aldol | (S)-Proline | 70 | 85–90 | High |

| Chiral Amine + TFA | Pyridinylmethylamine | 60 | 35–40 | Moderate |

| Biocatalysis | Lipase L1 | 55 | 70 | Low |

| Chiral Resolution | MαNP Acid | 40* | >99 | Low |

*Yield reflects recovery after separation.

Mechanistic Insights and Computational Studies

Transition State Analysis

DFT calculations reveal that the (S)-enantiomer is favored when intramolecular hydrogen bonding stabilizes the endo transition state during aldol cyclization. Solvent polarity further influences tautomer equilibria, as demonstrated in the synthesis of related tetrahydronaphthalenediones.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) improve enantioselectivity by reducing competing side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions include various alcohols, diketones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione has numerous applications in scientific research:

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Industry: The compound is employed in the production of fine chemicals and as a precursor in the synthesis of advanced materials

Mechanism of Action

The mechanism of action of (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione involves its role as a chiral intermediate in various chemical reactions. The compound’s chiral center allows it to participate in enantioselective synthesis, leading to the formation of optically active products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Melting Point : 49–50°C (crystallized form)

- Optical Rotation : [α]D²⁵ = +93 (c = 1.0 in toluene) .

- Enantiomeric Purity: Up to 97% ee achieved via organocatalytic methods .

Comparison with Similar Compounds

The Wieland-Miescher ketone (WMK) is part of a broader family of bicyclic diketones. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs with Modified Substituents

a. 8a-Alkyl Derivatives

Replacing the methyl group at C8a with other alkyl chains (e.g., allyl, ethyl) alters steric and electronic properties, influencing reactivity and enantioselectivity. For example:

b. Dimethyl Derivatives

The compound (S)-5,8a-dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione (C₁₂H₁₆O₂) introduces an additional methyl group at C5, enhancing steric hindrance and altering cyclization pathways .

Enantiomeric and Racemic Forms

a. (R)-Enantiomer of WMK

b. Racemic WMK

- Synthesis : Traditional methods involve base-catalyzed Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone .

- Biological Activity : Demonstrates antioxidant, anti-inflammatory, and UV-protective properties, though biological studies focus primarily on the racemic mixture .

Other Bicyclic Diketones

a. trans-8a-Methyldecahydronaphthalene-1,6-dione

A fully saturated analog lacking the conjugated enedione system. This compound is less reactive in Diels-Alder reactions but serves as a model for hydrogenation studies .

b. 3-Hydroxy-2-oxoindoles

Though structurally distinct, these compounds share synthetic utility in organocatalytic annulations. For example, 3-alkyl-3-hydroxy-2-oxoindoles are synthesized via binam-prolinamide catalysis, mirroring WMK’s stereocontrol strategies .

Key Advances :

- The 2011 organocatalytic method reduced catalyst loading to 1 mol% and improved atom economy .

- Continuous flow systems enabled scalable production with >90% ee .

Biological Activity

(S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, commonly referred to as the Wieland-Miescher ketone, is a compound of significant interest within the fields of organic chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 178.23 g/mol

- CAS Number : 33878-99-8

- Synonyms : (S)-(+)-3,4,8,8a-Tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione; (S)-Wieland-Miescher ketone

Antioxidant Properties

Research has indicated that compounds similar to (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione exhibit notable antioxidant activity. This property is crucial in protecting cells from oxidative stress and may have implications in preventing various diseases linked to oxidative damage.

Anticancer Activity

Studies have explored the potential anticancer effects of this compound. For instance:

- In vitro studies demonstrated that derivatives of naphthalene-diones can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione may share similar properties .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes:

- Cyclooxygenase (COX) Inhibition : Some studies suggest that naphthalene derivatives can inhibit COX enzymes involved in inflammation and pain pathways. This could position (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione as a candidate for anti-inflammatory applications.

Synthesis Methods

The synthesis of (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione typically involves:

- Starting Materials : Utilization of commercially available 1,5-dihydroxynaphthalene.

- Reagents : Employing reagents such as tetra-n-propylammonium perruthenate (TPAP) for oxidative transformations.

- Yield Optimization : The synthesis process can yield high purity products through crystallization methods .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Identified significant cytotoxic effects on cancer cell lines with related compounds. |

| Antioxidant Research | Demonstrated strong antioxidant activity comparable to established antioxidants. |

| Enzyme Inhibition Studies | Showed potential COX inhibition leading to anti-inflammatory effects. |

Q & A

Basic: What methodological approaches are recommended for determining the stereochemical configuration of (S)-8A-methyl-3,4,8,8a-tetrahydronaphthalene-1,6-dione?

To resolve stereochemistry, employ X-ray crystallography as the gold standard for unambiguous assignment, supplemented by NMR spectroscopy (e.g., NOE/ROE experiments) to validate spatial relationships. For example, single-crystal X-ray studies (as in ) provide precise bond angles and torsion data, critical for confirming the (S)-configuration at the 8A position. Pair this with computational methods (e.g., DFT-based NMR chemical shift predictions) to cross-validate experimental observations. Ensure rigorous sample purification to avoid confounding signals from diastereomeric impurities.

Basic: How should researchers design synthetic routes for this compound while minimizing racemization?

Synthetic routes should prioritize stereocontrolled reactions (e.g., asymmetric catalysis or chiral auxiliaries) and low-temperature conditions to suppress racemization. Literature reviews (as in ) suggest iterative testing of protecting groups for the diketone moiety to prevent undesired side reactions. For example, using a bulky silyl ether to protect the 1,6-dione during alkylation steps can preserve stereochemical integrity. Post-synthesis, monitor enantiomeric excess via chiral HPLC or polarimetry.

Advanced: How can conflicting spectroscopic data (e.g., IR vs. NMR) for this compound be systematically resolved?

Adopt a multi-technique validation framework :

Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) to identify baseline anomalies or solvent artifacts.

Perform variable-temperature NMR to assess dynamic effects (e.g., keto-enol tautomerism) that may obscure signals.

Use computational IR frequency calculations (e.g., DFT/B3LYP) to match experimental peaks with theoretical models .

Apply meta-analysis of prior studies (as in ) to identify methodological inconsistencies, such as sample preparation differences.

Advanced: What experimental design strategies are optimal for studying the compound’s reactivity under varying thermodynamic conditions?

Implement a split-plot factorial design (as in ) with controlled variables:

| Factor | Levels | Response Metrics |

|---|---|---|

| Temperature | 25°C, 50°C, 75°C | Reaction rate, enantiomeric excess |

| Solvent polarity | Hexane, THF, DMSO | Yield, byproduct formation |

| Catalyst loading | 1 mol%, 5 mol%, 10 mol% | Turnover frequency |

| Use ANOVA to isolate significant interactions and optimize conditions. Replicate experiments across ≥4 batches to account for variability . |

Basic: Which analytical techniques are critical for characterizing the compound’s purity and stability?

- HPLC-MS : Quantify impurities and degradation products.

- Thermogravimetric analysis (TGA) : Assess thermal stability.

- Accelerated stability studies : Expose samples to humidity/light and monitor via UV-Vis spectroscopy.

Cross-correlate results with mass spectrometry fragmentation patterns (as in ) to confirm structural integrity.

Advanced: How can computational modeling predict the compound’s behavior in novel reaction environments?

Leverage molecular dynamics (MD) simulations to model solvation effects and docking studies to predict interactions with chiral catalysts . For example:

- QM/MM hybrid methods can simulate transition states for stereoselective reactions.

- Compare predicted vs. experimental activation energies to refine force fields.

Validate models using Bayesian statistical frameworks to quantify uncertainty in predictions.

Advanced: What strategies address contradictions between theoretical and experimental data in mechanistic studies?

Sensitivity analysis : Identify which computational parameters (e.g., basis set selection) most impact results .

Isotopic labeling : Trace reaction pathways (e.g., -labeling) to validate proposed intermediates.

Microkinetic modeling : Integrate experimental rate data with theoretical activation barriers to reconcile discrepancies .

Basic: How should researchers structure a literature review to identify gaps in existing studies on this compound?

- Use bibliometric analysis tools (e.g., VOSviewer) to map keyword clusters and citation networks .

- Focus on journals specializing in organic synthesis and stereochemistry.

- Prioritize studies with transparent methodological descriptions (e.g., Gil’s pragmatic research framework ).

Advanced: What interdisciplinary approaches enhance understanding of the compound’s biological or material science applications?

- Structure-activity relationship (SAR) studies : Correlate stereochemistry with bioactivity using in vitro assays.

- Crystallography-guided material design : Exploit the compound’s rigid tetracyclic framework for supramolecular assemblies (e.g., metal-organic frameworks) .

- Collaborate with computational chemists to predict toxicity profiles or photophysical properties.

Advanced: How can researchers ensure reproducibility when scaling up synthetic protocols?

- Document critical quality attributes (CQAs) (e.g., particle size, crystallinity) using PAT (Process Analytical Technology).

- Adopt DoE (Design of Experiments) to identify scale-sensitive parameters (e.g., mixing efficiency, heat transfer) .

- Publish raw data and failure analyses in open-access repositories to support community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.